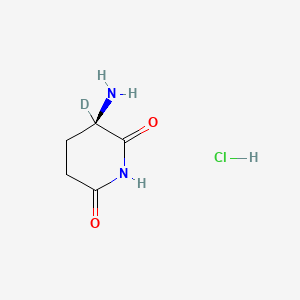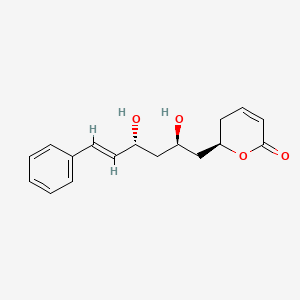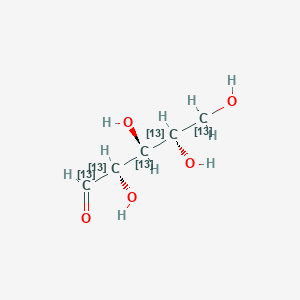
D-Ribose(mixture of isomers)-13c5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Ribose (mixture of isomers)-13c5 is a labeled form of D-Ribose, a naturally occurring sugar that plays a crucial role in the energy production within cells. This compound is isotopically labeled with carbon-13, making it useful in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribose (mixture of isomers)-13c5 typically involves the incorporation of carbon-13 into the ribose molecule. This can be achieved through the fermentation of glucose in the presence of carbon-13 labeled substrates. The process involves multiple steps, including isomerization and purification to ensure the correct incorporation of the isotope .
Industrial Production Methods: Industrial production of D-Ribose (mixture of isomers)-13c5 involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms that can efficiently incorporate carbon-13 into the ribose structure. The fermentation broth is then subjected to various purification steps, including crystallization and chromatography, to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: D-Ribose (mixture of isomers)-13c5 undergoes several types of chemical reactions, including:
Oxidation: D-Ribose can be oxidized to form ribonic acid.
Reduction: Reduction of D-Ribose leads to the formation of ribitol.
Substitution: D-Ribose can participate in substitution reactions, particularly in the formation of glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acid catalysts such as hydrochloric acid are used in glycoside formation.
Major Products:
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: Various glycosides.
Aplicaciones Científicas De Investigación
D-Ribose (mixture of isomers)-13c5 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding cellular energy production.
Medicine: Investigated for its potential in treating conditions like chronic fatigue syndrome and heart disease by enhancing cellular energy levels
Industry: Utilized in the production of various biochemicals and pharmaceuticals.
Mecanismo De Acción
D-Ribose (mixture of isomers)-13c5 exerts its effects primarily through its role in the synthesis of adenosine triphosphate (ATP), the energy currency of the cell. It participates in the pentose phosphate pathway, leading to the production of ribose-5-phosphate, a precursor for nucleotide synthesis. This enhances the overall energy production in cells, particularly in tissues with high energy demands such as the heart and muscles .
Comparación Con Compuestos Similares
D-Glucose: Another important sugar involved in energy metabolism.
D-Mannose: Similar in structure but differs in its metabolic pathways.
D-Xylose: A five-carbon sugar like D-Ribose but with different applications.
Uniqueness: D-Ribose (mixture of isomers)-13c5 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. Its role in ATP synthesis and energy production also sets it apart from other sugars, making it particularly valuable in medical and biochemical research .
Propiedades
Fórmula molecular |
C5H10O5 |
|---|---|
Peso molecular |
155.09 g/mol |
Nombre IUPAC |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(1,2,3,4,5-13C5)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
Clave InChI |
PYMYPHUHKUWMLA-HWVHBAICSA-N |
SMILES isomérico |
[13CH2]([13C@H]([13C@H]([13C@H]([13CH]=O)O)O)O)O |
SMILES canónico |
C(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




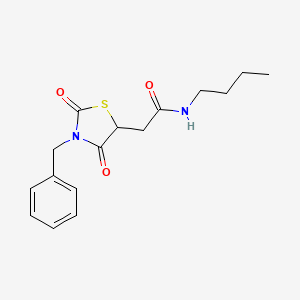
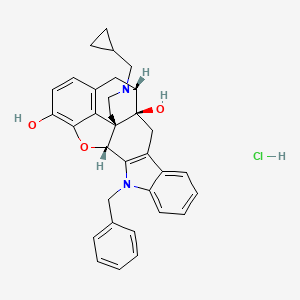

![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)

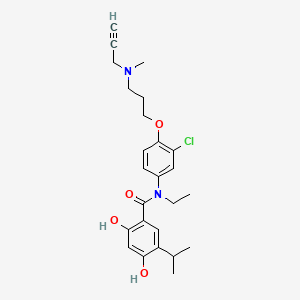
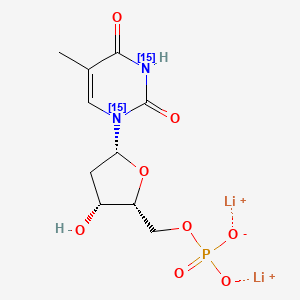

![(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)
